molecular formula C8H5BrF2O B1272832 2-Bromo-1-(2,6-difluorophenyl)ethanone CAS No. 56159-89-8

2-Bromo-1-(2,6-difluorophenyl)ethanone

Cat. No. B1272832
Key on ui cas rn: 56159-89-8
M. Wt: 235.02 g/mol
InChI Key: UZKLFNHMBFDXEN-UHFFFAOYSA-N
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Patent
US06723720B2

Procedure details

40.6 g of 2,6-difluoroacetophenone are placed in 120 ml of chloroform, and 0.1 g of aluminium chloride is added. Then, at 0° C., 37 g of bromine in 240 ml of chloroform are added dropwise and stirring is carried out at 0° C. for 1 h. The reaction mixture is then heated to room temperature and is concentrated using a rotary evaporator. The residue is distilled over a Vigreux column. In this way 2-bromo-1-(2,6-difluorophenyl)-ethanone having a boiling point of 101-11° C. at 9 mbar is obtained.
Quantity
40.6 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
37 g
Type
reactant
Reaction Step Three
Quantity
240 mL
Type
solvent
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[C:9]([F:10])=[CH:8][CH:7]=[CH:6][C:5]=1[F:11])=[O:3].[Cl-].[Al+3].[Cl-].[Cl-].[Br:16]Br>C(Cl)(Cl)Cl>[Br:16][CH2:1][C:2]([C:4]1[C:5]([F:11])=[CH:6][CH:7]=[CH:8][C:9]=1[F:10])=[O:3] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
40.6 g
Type
reactant
Smiles
CC(=O)C1=C(C=CC=C1F)F
Step Two
Name
Quantity
0.1 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
Quantity
37 g
Type
reactant
Smiles
BrBr
Name
Quantity
240 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Four
Name
Quantity
120 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
is concentrated
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled over a Vigreux column

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrCC(=O)C1=C(C=CC=C1F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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